molecular formula C19H18FN3O3S B6427047 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole CAS No. 2034416-62-9

3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole

Cat. No.: B6427047
CAS No.: 2034416-62-9
M. Wt: 387.4 g/mol
InChI Key: RXCCXLOWEHGJKY-UHFFFAOYSA-N
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Description

3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with pyrrolidine to form 1-(4-fluorobenzyl)pyrrolidine. This intermediate is then subjected to sulfonylation using methanesulfonyl chloride to yield 1-[(4-fluorophenyl)methanesulfonyl]pyrrolidine. The final step involves the cyclization of this intermediate with phenylhydrazine and carbon disulfide to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
  • 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
  • 1-(4-fluorophenyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine

Uniqueness

Compared to similar compounds, 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential for various chemical transformations and interactions with biological targets .

Properties

IUPAC Name

3-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-17-8-6-14(7-9-17)13-27(24,25)23-11-10-16(12-23)18-21-19(26-22-18)15-4-2-1-3-5-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCCXLOWEHGJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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